molecular formula C5H11NO2 B055562 tert-Butyl carbamate CAS No. 4248-19-5

tert-Butyl carbamate

Cat. No.: B055562
CAS No.: 4248-19-5
M. Wt: 117.15 g/mol
InChI Key: LFKDJXLFVYVEFG-UHFFFAOYSA-N
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Description

tert-Butyl carbamate: is a chemical compound with the molecular formula C₅H₁₁NO₂. It is commonly used as a protecting group for amines in organic synthesis due to its stability under various reaction conditions and its ease of removal. The compound is also known for its role in the synthesis of N-tert-butoxycarbonyl (Boc)-protected anilines and other derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl carbamate can be synthesized through several methods. One common method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is often produced using a similar method but on a larger scale. The process typically involves the use of hydrazine hydrate and isopropyl alcohol, followed by the addition of di-tert-butyl dicarbonate. The reaction mixture is then subjected to various purification steps, including distillation and crystallization, to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, osmium tetroxide.

    Reduction: Hydrogen gas, nickel or rhodium catalysts.

    Substitution: Amines, alcohols, and other nucleophiles.

Major Products Formed:

Scientific Research Applications

Chemical Synthesis Applications

Palladium-Catalyzed Reactions:
tert-Butyl carbamate serves as an important reagent in palladium-catalyzed reactions, particularly in the synthesis of N-Boc-protected amines. This method allows for the efficient functionalization of aryl halides at room temperature, making it a valuable tool for organic chemists. For instance, it has been used to synthesize tetrasubstituted pyrroles, which are significant in various chemical applications due to their structural diversity and biological activity .

Amidation Reactions:
The compound is also utilized in amidation reactions involving aryl halides. Research has demonstrated its effectiveness in facilitating these reactions under mild conditions, contributing to the development of new synthetic methodologies . The ability to conduct these reactions at room temperature enhances its appeal for practical applications in synthetic organic chemistry.

Pharmaceutical Applications

Anti-Inflammatory Activity:
Recent studies have highlighted the anti-inflammatory properties of this compound derivatives. For example, a series of substituted benzamido phenylcarbamates were synthesized and evaluated for their anti-inflammatory activity using an in vivo model. The results indicated promising inhibition percentages ranging from 39% to 54% compared to standard drugs like indomethacin . This suggests that this compound derivatives may have potential therapeutic applications in treating inflammatory conditions.

Neuroprotective Effects:
In another study, a derivative of this compound demonstrated moderate protective effects against amyloid beta-induced toxicity in astrocytes, indicating its potential role in neurodegenerative disease research. The compound was shown to reduce TNF-α levels and free radicals, which are associated with neuroinflammation . This positions this compound as a candidate for further exploration in Alzheimer's disease research.

Material Science Applications

Chiral Stationary Phases:
this compound has been employed in developing chiral stationary phases for chromatography. These phases are crucial for separating enantiomers in pharmaceutical compounds, enhancing the efficiency of drug development processes . The utilization of small molecules like this compound aids in achieving high-resolution separations necessary for enantiomeric purity.

Case Studies and Research Findings

Study Application Findings
Synthesis of N-Boc-Protected AnilinesPalladium-Catalyzed ReactionsSuccessful synthesis at room temperature with high yields
Anti-Inflammatory ActivityIn Vivo TestingCompounds showed inhibition rates between 39% - 54% compared to indomethacin
Neuroprotective EffectsAlzheimer's Disease ModelModerate protective effects against amyloid beta toxicity observed
Chiral ChromatographyMaterial ScienceEffective as a chiral stationary phase for enantiomer separation

Mechanism of Action

The mechanism of action of tert-butyl carbamate involves its ability to form stable carbamate bonds with amines. This stability is due to the formation of a tert-butyl cation under acidic conditions, which can be easily removed to regenerate the free amine. The compound’s stability and reactivity make it an ideal protecting group in various chemical reactions .

Comparison with Similar Compounds

Uniqueness: tert-Butyl carbamate is unique due to its stability under a wide range of conditions and its ease of removal using strong acids. This makes it particularly useful in multi-step organic syntheses where different protecting groups need to be selectively removed .

Biological Activity

tert-Butyl carbamate (Boc) is a versatile compound widely utilized in organic synthesis and medicinal chemistry. Its biological activity has garnered significant interest due to its potential therapeutic applications. This article explores the biological activities associated with this compound, highlighting its anti-inflammatory, antimicrobial, and anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group attached to a carbamate moiety. The general structure can be represented as follows:

 CH3 3C O C O NH2\text{ CH}_3\text{ }_3\text{C O C O NH}_2

The stability and reactivity of the carbamate group enhance the compound's biological profile, making it an attractive candidate for drug development.

1. Anti-inflammatory Activity

Recent studies have demonstrated that this compound derivatives exhibit significant anti-inflammatory properties. For example, a study synthesized a series of tert-butyl 2-(substituted benzamido) phenylcarbamate analogues, which were evaluated for their anti-inflammatory effects using the carrageenan-induced rat paw edema model. The results indicated that several derivatives showed promising inhibition percentages comparable to standard anti-inflammatory drugs like indomethacin, with some compounds achieving over 54% inhibition within 12 hours post-administration .

Table 1: Anti-inflammatory Activity of this compound Derivatives

Compound% InhibitionComparable Drug
4a54.239Indomethacin
4i54.130Indomethacin
4b39.021Indomethacin

2. Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been explored. A study synthesized novel tert-butyl 2,4-disubstituted carboxamido phenylcarbamate derivatives and evaluated their antimicrobial activities. Among the tested compounds, several displayed potent antibacterial effects against various strains, indicating their potential as new antimicrobial agents .

Table 2: Antimicrobial Activity of Selected Compounds

CompoundActivity TypeMIC (µg/mL)
6bAntibacterial12
6eAntifungal15
6gAntiviral20

3. Anticancer Activity

The incorporation of the carbamate group into drug structures has been shown to enhance anticancer activity. For instance, modifications of natural products like betulinic acid with imidazole and triazole carbamate derivatives resulted in compounds that were significantly more potent than their parent structures, demonstrating improved efficacy against cancer cell lines .

Mechanistic Insights

The biological activity of this compound is often attributed to its ability to interact with specific biological targets. In silico docking studies have been employed to elucidate the binding modes of these compounds to enzymes such as cyclooxygenase-2 (COX-2), which is crucial in mediating inflammatory responses . The structural modifications made to the carbamate moiety can significantly influence its interaction with biological targets, enhancing its therapeutic potential.

Case Studies

Several case studies highlight the successful application of this compound derivatives in therapeutic settings:

  • Anti-inflammatory Study : A series of synthesized compounds demonstrated significant anti-inflammatory effects in animal models, paving the way for further clinical evaluations.
  • Antimicrobial Research : Compounds derived from this compound showed effectiveness against resistant bacterial strains, suggesting their potential role in addressing antibiotic resistance.
  • Cancer Therapeutics : The modification of existing anticancer drugs with carbamate groups led to enhanced efficacy and reduced toxicity profiles.

Q & A

Basic Research Questions

Q. Q1. What are the common synthetic routes for preparing tert-butyl carbamate derivatives, and how can reaction efficiency be optimized?

Answer: tert-Butyl carbamates are typically synthesized via carbamate formation using tert-butoxycarbonyl (BOC) protecting groups. A general protocol involves reacting amines with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in aprotic solvents like dichloromethane or THF . Optimization strategies include:

  • Temperature control : Room temperature (20–25°C) for most reactions, though elevated temperatures (40–50°C) may accelerate sluggish reactions.
  • Solvent selection : Use anhydrous conditions to prevent Boc group hydrolysis.
  • Catalysis : DMAP (4-dimethylaminopyridine) can enhance reactivity for sterically hindered amines .
    For example, tert-butyl (4-bromophenyl)carbamate is synthesized via Boc protection of 4-bromoaniline under mild conditions .

Q. Q2. How should researchers handle tert-butyl carbamates to ensure stability during storage and experimentation?

Answer: Key guidelines include:

  • Storage : Keep at room temperature in airtight containers, protected from moisture and light. Avoid prolonged exposure to acidic/basic environments .
  • Handling : Use PPE (gloves, goggles) to prevent skin/eye contact. Work in well-ventilated areas to avoid inhalation of dust or vapors .
  • Incompatibilities : Avoid strong acids/bases, oxidizing agents, and high temperatures (>100°C), which may cleave the Boc group or degrade the compound .

Advanced Research Questions

Q. Q3. How can diastereoselective synthesis be achieved using tert-butyl carbamates in complex heterocyclic systems?

Answer: Diastereoselectivity is often controlled by steric and electronic effects of the Boc group. For example:

  • Intramolecular α-amidoalkylation : Garcia et al. demonstrated that tert-butyl carbamates facilitate stereoselective cyclization in imidazole derivatives via hydrogen-bond-directed transition states .
  • Chiral auxiliaries : Use Boc-protected amino alcohols (e.g., tert-butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate) to induce asymmetry in nucleophilic additions .
  • Crystallography : Analyze hydrogen-bonding patterns (e.g., N–H···O interactions) in crystal structures to rationalize selectivity .

Q. Q4. What methodologies are recommended for analyzing contradictory stability data of tert-butyl carbamates under varying pH and temperature conditions?

Answer: Contradictions arise from differences in substituent effects and experimental setups. A systematic approach includes:

pH-dependent stability assays :

  • Acidic conditions (pH < 1) : Rapid Boc cleavage at 100°C (e.g., HCl/dioxane) .
  • Neutral/basic conditions (pH 7–12) : Stability increases, with hydrolysis requiring prolonged heating .

Thermogravimetric analysis (TGA) : Monitor decomposition temperatures (e.g., tert-butyl carbamates degrade at ~200°C) .

Comparative studies : Contrast derivatives (e.g., tert-butyl (4-chlorophenethyl)carbamate vs. tert-butyl (4-bromophenyl)carbamate) to identify substituent-specific trends .

Q. Q5. How can tert-butyl carbamates be utilized as intermediates in multicomponent reactions (MCRs) for drug discovery?

Answer: Boc-protected amines serve as masked nucleophiles in MCRs. Examples include:

  • Ugi reaction : tert-Butyl (2-(benzylamino)ethyl)carbamate reacts with aldehydes, isocyanides, and carboxylic acids to generate peptide-like scaffolds .
  • Deprotection-functionalization sequences : After MCRs, Boc removal (e.g., TFA/CH₂Cl₂) yields primary amines for further coupling (e.g., amidation, Suzuki-Miyaura cross-coupling) .
  • Case study : tert-Butyl ((R)-4-oxo-4-(trifluoromethyltriazolopyrazinyl)butan-2-yl)carbamate was used to synthesize kinase inhibitors via sequential deprotection and alkylation .

Q. Q6. What strategies resolve discrepancies in toxicity profiles of tert-butyl carbamates across studies?

Answer: Discrepancies often stem from impurity profiles or assay variability. Mitigation strategies:

  • Purity validation : Use HPLC/LC-MS to confirm ≥95% purity, as contaminants (e.g., residual amines) may skew toxicity results .
  • In vitro assays : Compare cytotoxicity across cell lines (e.g., HEK293 vs. HepG2) to assess cell-type specificity .
  • Ecotoxicology : Follow OECD guidelines for biodegradation and bioaccumulation testing, as data gaps exist for many derivatives .

Q. Methodological Resources

Key Stability Data (Adapted from Green & Wuts, 1999 )

ConditionStability Outcome
pH < 1, 100°CRapid deprotection (<1 hr)
pH = 1, RTStable for >24 hr
pH = 9–12, 100°CPartial hydrolysis (24–48 hr)

Properties

IUPAC Name

tert-butyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H11NO2/c1-5(2,3)8-4(6)7/h1-3H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKDJXLFVYVEFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20195265
Record name tert-Butyl carbamate
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Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4248-19-5
Record name 1,1-Dimethylethyl carbamate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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